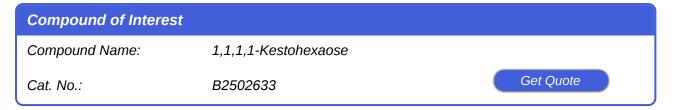


Application Notes and Protocols: Leveraging Ketohexoses as Chiral Building Blocks in Asymmetric Synthesis

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For Researchers, Scientists, and Drug Development Professionals

The inherent chirality of naturally abundant ketohexoses, such as fructose and sorbose, positions them as invaluable and cost-effective starting materials for the synthesis of complex, enantiomerically pure molecules. Their rich stereochemical information can be effectively translated into a variety of chiral building blocks, catalysts, and ligands, which are pivotal in the development of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the utilization of these versatile monosaccharides in asymmetric synthesis.

Application Note 1: Fructose-Derived Chiral Ketone (Shi Catalyst) for Asymmetric Epoxidation

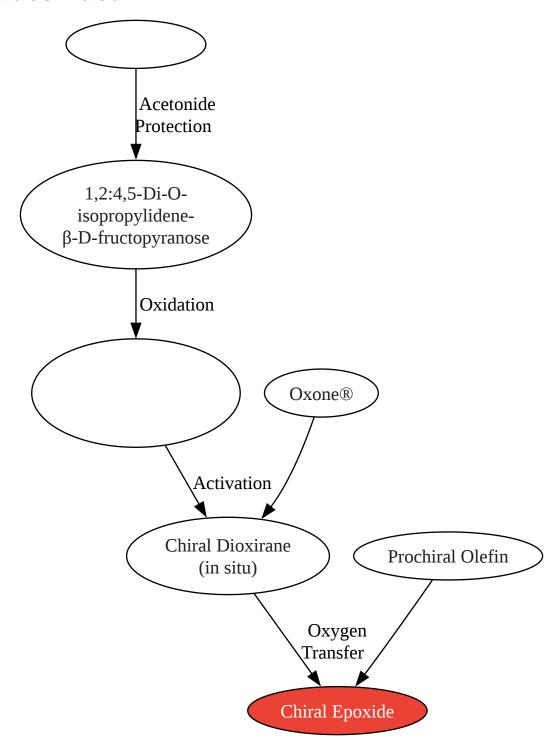
The fructose-derived ketone, often referred to as the Shi catalyst, is a highly effective and widely used organocatalyst for the asymmetric epoxidation of a broad range of olefins. This catalyst, readily synthesized from D-fructose, generates a chiral dioxirane in situ upon reaction with a stoichiometric oxidant like Oxone®. This dioxirane then transfers an oxygen atom to the olefin with high enantioselectivity.

This method is particularly advantageous for the synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous pharmaceuticals, including antiviral and



anticancer agents. The reaction is operationally simple, environmentally friendly, and can be performed under mild conditions.

Logical Relationship: From D-Fructose to Chiral Epoxides```dot





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Caption: Synthetic route to chiral β-amino alcohol ligands from L-sorbose.

Experimental Protocol: Synthesis of a Chiral β -Amino Alcohol Ligand from L-Sorbose

This protocol outlines a general procedure for the synthesis of chiral β -amino alcohol ligands from L-sorbose. [1] Step 1: Protection of L-Sorbose

Follow a similar acetonide protection procedure as described for D-fructose to obtain 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

Step 2: Selective Deprotection and Sulfonylation

- Selectively hydrolyze the 4,6-O-isopropylidene group under mild acidic conditions to expose the primary hydroxyl group.
- To a solution of the resulting diol in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portionwise.
- Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.
- Pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated intermediate.

Step 3: Azide Displacement

- Dissolve the tosylated intermediate in dimethylformamide (DMF).
- Add sodium azide (3 equivalents) and heat the mixture to 80 °C for 12 hours.
- Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.



- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude azide.

Step 4: Reduction to the β-Amino Alcohol

- Dissolve the crude azide in tetrahydrofuran (THF).
- Add lithium aluminum hydride (LAH) (1.5 equivalents) portionwise at 0 °C.
- Stir the reaction at room temperature for 4 hours.
- Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
- Filter the resulting suspension and concentrate the filtrate.
- Purify the residue by column chromatography on silica gel to afford the chiral β-amino alcohol ligand.

Application Note 3: Ketohexoses in the Synthesis of Bioactive Molecules

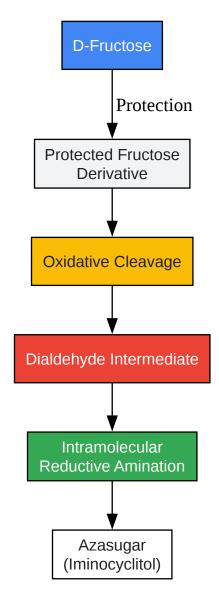
The utility of ketohexoses extends beyond the synthesis of catalysts and ligands. They are also employed as chiral starting materials for the total synthesis of complex natural products and pharmaceuticals. The densely functionalized and stereochemically defined structure of ketohexoses allows for efficient and stereocontrolled construction of intricate molecular architectures.

Case Study: Synthesis of Azasugar Precursors from D-Fructose

Azasugars, where the endocyclic oxygen is replaced by a nitrogen atom, are a class of compounds known for their glycosidase inhibitory activity, making them attractive targets for the development of therapeutics for diabetes, viral infections, and cancer. D-fructose can be converted into key intermediates for the synthesis of various azasugars.



Synthetic Pathway: From D-Fructose to an Azasugar Core



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Caption: General strategy for the synthesis of an azasugar core from D-fructose.

These examples illustrate the immense potential of ketohexoses as readily available and versatile chiral building blocks in modern organic synthesis. Their application facilitates the efficient and stereoselective preparation of a wide range of valuable molecules for the pharmaceutical and chemical industries.



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References

- 1. researchgate.net [researchgate.net]
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